![molecular formula C12H16BrNZn B14883371 4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
4-[(1-Piperidino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound consists of a phenyl ring substituted with a piperidino group and a zinc bromide moiety, dissolved in THF.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with piperidine to form 4-[(1-Piperidino)methyl]benzyl chloride. This intermediate is then treated with zinc dust in the presence of a catalytic amount of a copper(I) salt in THF to yield the desired organozinc compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Copper(I) salts, palladium complexes, and nickel complexes.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
4-[(1-Piperidino)methyl]phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used to synthesize biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mecanismo De Acción
The mechanism of action of 4-[(1-Piperidino)methyl]phenylzinc bromide involves the transfer of its organic group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: Similar structure but with a tetramethyl-substituted piperidino group.
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide: A Grignard reagent with magnesium instead of zinc.
Uniqueness
4-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. Its ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C12H16BrNZn |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Clave InChI |
KRHXTWKFTHQYFB-UHFFFAOYSA-M |
SMILES canónico |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


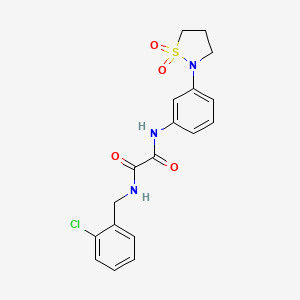
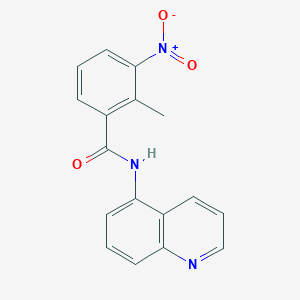
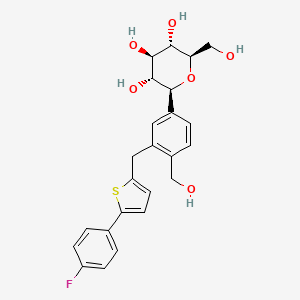

![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
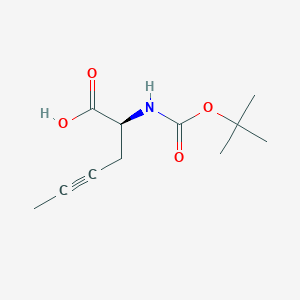
![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)

![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
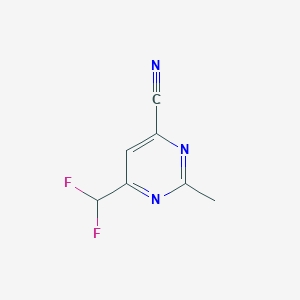
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)


![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
